



# Tirabrutinib hydrochloride in vitro cell viability assay protocol using CellTiter-Glo

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Compound of Interest		
Compound Name:	Tirabrutinib hydrochloride	
Cat. No.:	B611381	Get Quote

# Application Notes: Tirabrutinib Hydrochloride In Vitro Cell Viability Assay Introduction

**Tirabrutinib hydrochloride** (ONO-4059) is a potent, highly selective, and irreversible second-generation inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2][3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][4][5] Aberrant activation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK a prime therapeutic target.[1][6] Tirabrutinib works by covalently binding to the cysteine residue (Cys481) in the active site of BTK, effectively blocking its downstream signaling and leading to apoptosis in malignant B-cells.[6]

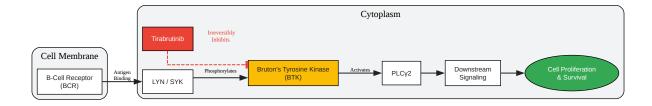
Determining the cytotoxic and anti-proliferative effects of novel therapeutic agents like Tirabrutinib is a fundamental step in preclinical drug development. The CellTiter-Glo® Luminescent Cell Viability Assay from Promega is a robust, sensitive, and high-throughput method for assessing cell viability.[7][8][9] The assay quantifies adenosine triphosphate (ATP), an indicator of metabolically active cells.[7][8] The homogeneous "add-mix-measure" protocol simplifies the workflow, making it ideal for screening compound libraries and determining doseresponse curves.[7][8][10]

This document provides a detailed protocol for evaluating the in vitro efficacy of **Tirabrutinib hydrochloride** on B-cell lymphoma cell lines using the CellTiter-Glo® assay.



# **Tirabrutinib Mechanism of Action**

Tirabrutinib targets BTK within the BCR signaling cascade. The diagram below illustrates the pathway and the point of inhibition.



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Caption: BCR signaling pathway and Tirabrutinib's inhibitory action on BTK.

# **Experimental Protocol**

This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for other formats (e.g., 384-well plates).

# **Materials and Reagents**

- Tirabrutinib hydrochloride (MedChemExpress or other supplier)
- B-cell lymphoma cell lines (e.g., TMD8, U-2932, OCI-Ly10, SU-DHL-6)
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)
- Cell Culture Medium (e.g., RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution



- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, opaque-walled 96-well cell culture plates (white plates are recommended for luminescence assays)
- Luminometer capable of reading multi-well plates

# **Reagent Preparation**

- Tirabrutinib Hydrochloride Stock Solution:
  - Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving Tirabrutinib hydrochloride powder in 100% DMSO.
  - Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
- CellTiter-Glo® Reagent:
  - Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.[10]
  - Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
  - Transfer the entire volume of Buffer into the amber bottle containing the Substrate to reconstitute.[10]
  - Mix by gentle inversion or swirling until the substrate is thoroughly dissolved.[10] The reconstituted reagent can be stored according to the manufacturer's instructions.[10][11]

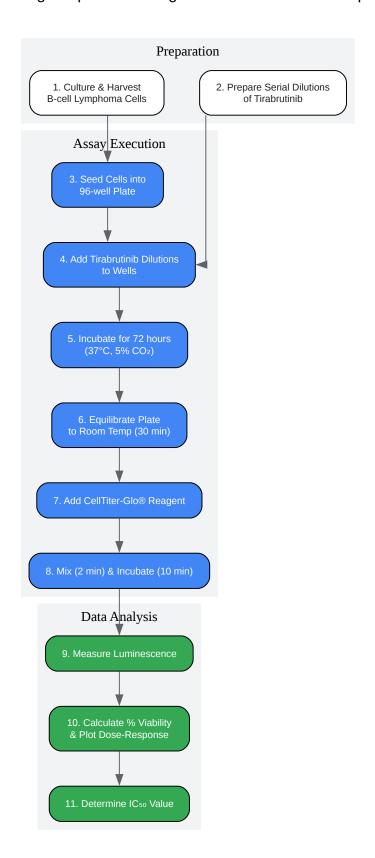
# **Cell Culture**

- Maintain B-cell lymphoma cell lines in appropriate culture medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Subculture cells according to their growth characteristics to maintain them in the exponential growth phase.
- Perform cell counting (e.g., using a hemocytometer or automated cell counter) and assess viability (e.g., via trypan blue exclusion) before each experiment.



# **Assay Procedure**

The following workflow diagram provides a high-level overview of the experimental steps.





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Caption: Step-by-step workflow for the Tirabrutinib cell viability assay.

#### **Detailed Steps:**

#### Cell Seeding:

- Prepare a cell suspension at the desired concentration. A pre-determined optimal seeding density is crucial. For example, TMD8 cells can be seeded at 1 x 10<sup>4</sup> cells/well.[12]
- $\circ$  Dispense 100  $\mu L$  of the cell suspension into the wells of a white, opaque-walled 96-well plate.
- Include control wells: "vehicle control" wells (cells with DMSO only) and "background" wells (medium only, no cells).[10][11]

#### Compound Addition:

- Prepare serial dilutions of Tirabrutinib from the stock solution in cell culture medium. A common concentration range to test is 0.1 nM to 1000 nM.[2][12]
- Add a small volume (e.g., 1-2 μL) of the diluted compound or vehicle (DMSO) to the appropriate wells. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

#### Incubation:

 Incubate the plate for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.[12] This duration allows for the anti-proliferative effects of the compound to manifest.

#### Assay Measurement:

 Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10][11] This prevents temperature gradients from affecting the enzymatic reaction.



- Add 100 μL of reconstituted CellTiter-Glo® Reagent to each well, resulting in a 1:1 ratio of reagent to culture medium.[10][11]
- Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[10][11]
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
   [10][11]
- Measure the luminescence of each well using a plate-reading luminometer. An integration time of 0.25 to 1 second per well is typically sufficient.[10]

# **Data Analysis and Presentation**

- Calculate Average Background: Average the luminescent signal from the "background" wells (medium only).
- Subtract Background: Subtract the average background value from all other raw luminescence readings.
- Calculate Percent Viability: Normalize the data to the vehicle-treated controls.
  - Percent Viability (%) = (Luminescence of Treated Well / Average Luminescence of Vehicle Control Wells) x 100
- Determine IC<sub>50</sub>: Plot the Percent Viability against the log concentration of Tirabrutinib. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the half-maximal inhibitory concentration (IC<sub>50</sub>), which is the concentration of the drug that causes a 50% reduction in cell viability.

# **Representative Data**

The following table summarizes reported IC<sub>50</sub> values for Tirabrutinib against various B-cell lymphoma cell lines, demonstrating its potent anti-proliferative activity.



Cell Line	Histological Subtype	Tirabrutinib IC₅₀ (nM)	Reference
TMD8	ABC-DLBCL	3.59	[12]
OCI-Ly10	ABC-DLBCL	9.13	[2]
SU-DHL-6	GCB-DLBCL**	17.10	[2]
U-2932	ABC-DLBCL*	27.6	[12]

<sup>\*</sup>Activated B-Cell-like Diffuse Large B-cell Lymphoma \*\*Germinal Center B-Cell-like Diffuse Large B-cell Lymphoma

### Conclusion

This protocol details a reliable method for determining the in vitro potency of **Tirabrutinib hydrochloride** using the CellTiter-Glo® Luminescent Cell Viability Assay. The "add-mix-measure" format provides a straightforward and sensitive workflow suitable for dose-response studies and high-throughput screening. The data generated from this assay are crucial for understanding the anti-tumor activity of Tirabrutinib and for comparing its efficacy across different malignant B-cell lines.

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